4-Aminotropane
Description
4-Aminotropane is a bicyclic amine derivative of tropane, characterized by a seven-membered ring system fused with a piperidine ring and an amino group (-NH₂) at the 4-position. Tropane derivatives are historically significant in medicinal chemistry due to their interactions with neurotransmitter systems, particularly acetylcholine receptors .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3/t6-,7?,8-/m0/s1 |
InChI Key |
DVWWFIRHFFEWAP-PPSBICQBSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1C(CC2)N |
Canonical SMILES |
CN1C2CCC(C1CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Aminopyridine (4-AP)
Structural Similarities :
- Both compounds feature a bicyclic structure with an amino group. However, 4-aminopyridine substitutes the piperidine ring in tropane with a pyridine ring, introducing aromaticity and altering electronic properties .
Functional Differences :
- Pharmacological Activity : 4-AP is a potassium channel blocker used to improve nerve conduction in conditions like multiple sclerosis (marketed as Fampridine) . In contrast, tropane derivatives like atropine are anticholinergics.
- Physicochemical Properties: Molecular Weight: 4-AP (94.11 g/mol) is significantly lighter than 4-aminotropane (hypothetical MW ~141.2 g/mol, based on tropane backbone). Lipophilicity: The pyridine ring in 4-AP reduces lipophilicity compared to the non-aromatic tropane system, affecting blood-brain barrier penetration .
4-Aminoantipyrine
Structural Similarities :
- Shares an amino group but incorporates a pyrazolone ring instead of tropane’s bicyclic structure. This introduces hydrogen-bonding capacity and redox activity .
Functional Differences :
- Analytical Use: 4-Aminoantipyrine is a chromogenic agent in spectrophotometric assays (e.g., phenol detection), leveraging its ability to form colored complexes .
- Pharmacological Relevance: Unlike this compound, it lacks significant CNS activity due to poor BBB penetration.
Physicochemical Properties :
- Molecular Weight: 203.24 g/mol (C₁₁H₁₃N₃O), heavier than this compound.
- Solubility: High water solubility due to polar pyrazolone and amino groups, contrasting with the hydrophobic tropane core .
Data Tables
Table 1. Structural and Functional Comparison
| Property | This compound (Hypothetical) | 4-Aminopyridine (4-AP) | 4-Aminoantipyrine |
|---|---|---|---|
| Molecular Formula | C₈H₁₄N₂ | C₅H₆N₂ | C₁₁H₁₃N₃O |
| Molecular Weight (g/mol) | ~141.2 | 94.11 | 203.24 |
| Key Functional Groups | Bicyclic amine | Pyridine + amino | Pyrazolone + amino |
| Primary Applications | Research (CNS studies) | MS therapy, neuroprotection | Analytical chemistry assays |
| Lipophilicity (LogP) | Estimated ~1.5 | 0.34 | -0.52 |
| BBB Penetration | High (structural analogy) | Moderate | Low |
Table 2. Pharmacological Profiles
| Compound | Target Receptor/Channel | Mechanism of Action | Clinical Status |
|---|---|---|---|
| This compound | Acetylcholine receptors | Anticholinergic (hypothetical) | Preclinical research |
| 4-Aminopyridine | Voltage-gated K⁺ channels | Potassium channel blocker | FDA-approved (Fampridine) |
| 4-Aminoantipyrine | N/A | Chromogenic reagent | Laboratory use only |
Research Findings and Trends
- 4-Aminopyridine: Recent studies highlight its efficacy in improving walking speed in MS patients by 25–40% in clinical trials .
- 4-Aminoantipyrine: Advances in HPLC methodologies have expanded its use in environmental monitoring, detecting phenolic pollutants at sub-ppm levels .
- Tropane Derivatives: Emerging research focuses on this compound analogs for targeted drug delivery in neurodegenerative diseases, though toxicity profiles remain a barrier .
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